molecular formula C14H10F3N5O3 B2655984 6-(2-Oxopropyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893931-92-5

6-(2-Oxopropyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2655984
M. Wt: 353.261
InChI Key: JNQFFUKYQQWRSQ-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C14H10F3N5O3 and a molecular weight of 353.261 , is a novel chemical compound that has garnered attention in scientific research.

Scientific Research Applications

Potential Anticancer Activity

Triazolopyrimidine derivatives have been studied for their anticancer properties. For example, a class of [1,2,4]triazolo[1,5-a]pyrimidines exhibited unique mechanisms of tubulin inhibition, which is a promising target in cancer therapy. These compounds promoted tubulin polymerization in vitro without competing with paclitaxel, a common anticancer drug, for binding. This suggests that triazolopyrimidine derivatives might offer a novel approach to overcome resistance in cancer therapy (Zhang et al., 2007).

Antimicrobial and Antibacterial Properties

Some triazolopyrimidine compounds have shown significant antimicrobial and antibacterial activities. For instance, novel derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one were synthesized and evaluated for their antimicrobial activities, displaying excellent activity against a range of test microorganisms. This suggests that 6-(2-Oxopropyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one could potentially be explored for its antimicrobial properties (Farghaly & Hassaneen, 2013).

Anti-Inflammatory Activity

The structure of triazolopyrimidines indicates potential for anti-inflammatory activity. While specific studies on 6-(2-Oxopropyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one were not found, related compounds have been evaluated for their ability to inhibit enzymes involved in inflammation, such as 5-lipoxygenase. This enzyme is a key player in the biosynthesis of leukotrienes, which are mediators of inflammation. Thus, triazolopyrimidine derivatives could offer a novel therapeutic approach to managing inflammatory diseases (Rahmouni et al., 2016).

properties

IUPAC Name

6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O3/c1-8(23)6-21-7-18-12-11(13(21)24)19-20-22(12)9-2-4-10(5-3-9)25-14(15,16)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQFFUKYQQWRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Oxopropyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one

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